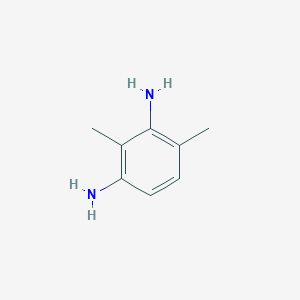

2,4-Dimethylbenzene-1,3-diamine

Vue d'ensemble

Description

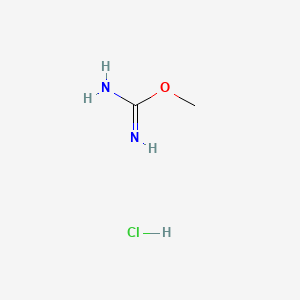

2,4-Dimethylbenzene-1,3-diamine, also known as 1,3-Benzenediamine, 2,4-dimethyl-, is an organic compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a mono-isotopic mass of 136.100052 Da .

Synthesis Analysis

A novel aromatic diamine monomer with asymmetric large side group: 4- (2,4,6-trimethyl)phenoxy-1,3-diaminobenzene, was synthesized by a two-step organic reaction . The monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzene-1,3-diamine consists of a benzene ring substituted with two methyl groups and two amine groups . The compound has a density of 1.1±0.1 g/cm3 .Physical And Chemical Properties Analysis

2,4-Dimethylbenzene-1,3-diamine has a density of 1.1±0.1 g/cm3, a boiling point of 290.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 152.7±25.4 °C .Applications De Recherche Scientifique

Medicine: Antimicrobial Agents

2,4-Dimethylbenzene-1,3-diamine has potential applications in the medical field as a precursor for synthesizing antimicrobial and antibiofilm agents . These compounds can be crucial in developing new treatments against resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance.

Agriculture: Pesticide Synthesis

In agriculture, this compound could be used to synthesize novel pesticides. Its structural properties allow for the creation of derivatives that may act as effective agents in protecting crops from pests and diseases, contributing to increased agricultural productivity .

Materials Science: Polymer Synthesis

The diamine serves as a building block in the synthesis of polymers. It can be involved in creating polyimides and other high-performance materials that are valuable in various industrial applications, including electronics and aerospace engineering .

Environmental Science: Pollution Remediation

Research suggests that derivatives of 2,4-Dimethylbenzene-1,3-diamine could be used in environmental science for pollution remediation. These compounds might play a role in the development of new materials or processes for treating industrial waste and reducing environmental pollutants .

Biochemistry: Enzyme Inhibition

In biochemistry, this diamine could be explored for its enzyme inhibition properties. It may interact with specific enzymes, potentially leading to new insights into enzyme function and the development of enzyme inhibitors for therapeutic use .

Industrial Processes: Chemical Manufacturing

2,4-Dimethylbenzene-1,3-diamine is relevant in industrial processes, particularly in the chemical manufacturing sector. It can be used in closed batch processes and as an intermediate in the synthesis of various chemicals, playing a significant role in the production of dyes, resins, and other industrial chemicals .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins .

Mode of Action

It is likely that it undergoes electrophilic aromatic substitution, a common reaction for aromatic amines . In this reaction, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted product .

Biochemical Pathways

Based on its structural similarity to other aromatic amines, it may be involved in various biochemical reactions, including those involving electrophilic aromatic substitution .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its potential mode of action, it may lead to the formation of substituted products through electrophilic aromatic substitution .

Propriétés

IUPAC Name |

2,4-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBLEUZLLURXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405019 | |

| Record name | 2,4-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzene-1,3-diamine | |

CAS RN |

13438-26-1 | |

| Record name | 2,4-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)